molecular formula C14H11NO5 B8537305 (3-Hydroxy-4-methoxy-2-nitrophenyl)(phenyl)methanone CAS No. 491832-39-4

(3-Hydroxy-4-methoxy-2-nitrophenyl)(phenyl)methanone

Cat. No. B8537305
CAS RN: 491832-39-4
M. Wt: 273.24 g/mol
InChI Key: LCGXSEXEBBMQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-4-methoxy-2-nitrophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
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properties

CAS RN

491832-39-4

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(3-hydroxy-4-methoxy-2-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO5/c1-20-11-8-7-10(12(14(11)17)15(18)19)13(16)9-5-3-2-4-6-9/h2-8,17H,1H3

InChI Key

LCGXSEXEBBMQRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxy-4-methoxybenzophenone (10.0 g, 43.8 mmol) in dichloromethane (100 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.74 g, 5 mol %) followed by isopropyl nitrate (11.5 g, 87.6 mmol). Sulphuric acid (96%, 10 mL) was then added dropwise causing a gently exothermic reaction, and, after stirring for forty minutes, the reaction mixture was poured onto water (300 mL). The phases were separated and the aqueous phase was extracted by dichloromethane (30 mL). The combined organic phases were washed with brine and dried over anhydrous sodium sulphate. Filtration and evaporation of the solvent (40° C., water aspirator pressure) afforded a solid residue which was recrystallised from a small volume of ethanol (96%, 10 mL) to afford yellow crystals, (7.97 g, 67%) of m.p. 137–139° C., identified by NMR as the ortho-nitrated title product. Concentration of the mother liquors and subsequent chromatography on silica gel using a petroleum ether:ethyl acetate solvent mixture (2:1) allowed the isolation of a small amount of a minor product, corresponding (TLC) to a standard of the para-nitrated product, 3-hydroxy4-methoxy-6-nitrobenzophenone (1.43 g, 12%), m.p. 154–156° C. (79% combined yield, Ortho:Para selectivity, 5.6:1)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
catalyst
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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